![molecular formula C11H15BrO3 B15317430 (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B15317430.png)
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, an ethoxymethoxy group, and a hydroxyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol typically involves the bromination of a suitable precursor, followed by the introduction of the ethoxymethoxy group and the hydroxyl group. One common method involves the bromination of 2-(ethoxymethoxy)phenyl ethan-1-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, with the reaction carried out at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, with the reaction conducted under an inert atmosphere.
Substitution: Sodium azide in dimethylformamide, with the reaction heated to reflux.
Major Products Formed
Oxidation: Formation of a carbonyl compound such as 4-bromo-2-(ethoxymethoxy)benzaldehyde.
Reduction: Formation of 1-[4-bromo-2-(ethoxymethoxy)phenyl]ethane.
Substitution: Formation of 1-[4-azido-2-(ethoxymethoxy)phenyl]ethan-1-ol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound may be used as a probe to study the effects of brominated phenyl compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Brominated phenyl compounds have been investigated for their antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of products with specific properties.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxymethoxy group can influence the compound’s binding affinity and specificity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-[4-chloro-2-(ethoxymethoxy)phenyl]ethan-1-ol
- (1R)-1-[4-fluoro-2-(ethoxymethoxy)phenyl]ethan-1-ol
- (1R)-1-[4-iodo-2-(ethoxymethoxy)phenyl]ethan-1-ol
Uniqueness
Compared to its analogs, (1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol exhibits unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo counterparts, which may have different chemical and biological behaviors.
Propriétés
Formule moléculaire |
C11H15BrO3 |
|---|---|
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-14-7-15-11-6-9(12)4-5-10(11)8(2)13/h4-6,8,13H,3,7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
CLMNIOTXJDBKRX-MRVPVSSYSA-N |
SMILES isomérique |
CCOCOC1=C(C=CC(=C1)Br)[C@@H](C)O |
SMILES canonique |
CCOCOC1=C(C=CC(=C1)Br)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


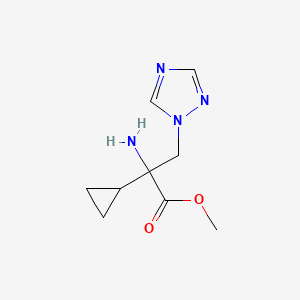
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
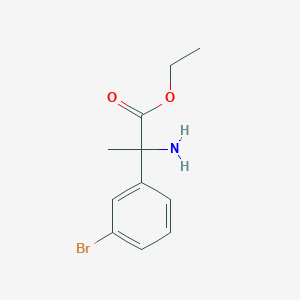
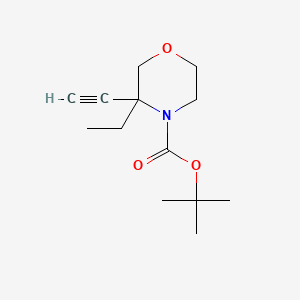
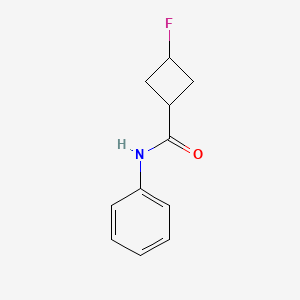
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)
![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)


![[2-(1-Adamantylamino)-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B15317394.png)

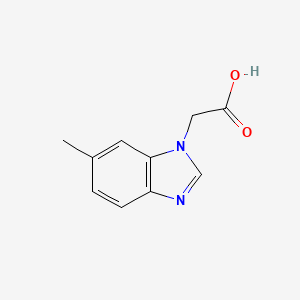
![2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol](/img/structure/B15317402.png)

